![molecular formula C14H22N2O2 B599632 1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate CAS No. 185384-16-1](/img/structure/B599632.png)
1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate
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Overview
Description
“1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate” is a chemical compound with the molecular formula C14H22N2O2 . It has a molecular weight of 250.337 . This compound is also known by several other names such as “®-2-(Boc-aMino)-3-phenylpropylaMine” and “tert-butyl (1R)-2-amino-1-benzylethylcarbamate” among others .
Synthesis Analysis
The synthesis of carbamates like “1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate” often involves carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
The molecular structure of “1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate” consists of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 393.9±42.0 °C at 760 mmHg . The flashpoint is 192.0±27.9 °C .properties
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZRJEOMDFKIJM-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate |
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